molecular formula C17H26N2O4S B4080978 N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide

N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide

Cat. No. B4080978
M. Wt: 354.5 g/mol
InChI Key: KXOIVKVTVWDUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide, commonly known as MTFG, is a chemical compound that has gained significant attention in the field of scientific research. MTFG is a glycine derivative that has shown promising results in various studies related to its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of MTFG is not fully understood. However, it is believed that MTFG exerts its effects by modulating various signaling pathways in the body. MTFG has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism. MTFG has also been found to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
MTFG has been found to have various biochemical and physiological effects. It has been shown to enhance insulin sensitivity and glucose uptake in diabetic mice. MTFG has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, MTFG has been shown to protect against neurodegeneration and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of MTFG is its simple and efficient synthesis method. MTFG is also relatively stable and can be stored for a long time without significant degradation. However, one of the limitations of MTFG is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of MTFG. One of the potential areas of research is the development of MTFG derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of MTFG in the treatment of other diseases, such as cardiovascular disease and metabolic disorders. Furthermore, the mechanism of action of MTFG needs to be further elucidated to fully understand its potential therapeutic effects.

Scientific Research Applications

MTFG has been studied for its potential use in the treatment of various diseases. It has shown promising results in the treatment of diabetes, cancer, and neurodegenerative diseases. MTFG has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to enhance insulin sensitivity and glucose uptake in diabetic mice. In addition, MTFG has been shown to protect against neurodegeneration and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-12-8-13(2)17(14(3)9-12)24(21,22)19(4)11-16(20)18-10-15-6-5-7-23-15/h8-9,15H,5-7,10-11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOIVKVTVWDUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NCC2CCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
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N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
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N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
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N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
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N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
Reactant of Route 6
N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide

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